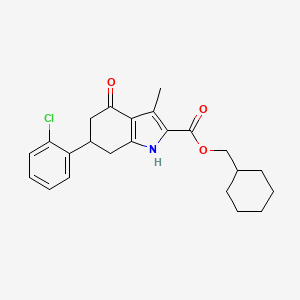
cyclohexylmethyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Overview
Description
Cyclohexylmethyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound characterized by its unique indole structure. This compound's intricate framework suggests that it may have diverse applications, particularly in medicinal and biological research.
Preparation Methods
Synthetic Routes: The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. These may include steps like chlorination, cyclization, and esterification. Each step requires precise control of reaction conditions, including temperature, solvent, and pH, to ensure high yield and purity.
Industrial Production Methods: While specific industrial methods for this exact compound are scarce, similar compounds are often produced using batch reactors or continuous flow systems to maintain consistency and scale. Optimization of catalysts and reaction parameters is crucial in such settings to maximize efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions including:
Oxidation: Potentially altering its phenyl or indole moieties.
Reduction: Affecting the carbonyl groups.
Substitution: Particularly electrophilic and nucleophilic substitutions on the phenyl ring.
Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products: The major products from these reactions would vary but could include different derivatives of the original structure, with modifications on the indole ring or the chlorophenyl group.
Scientific Research Applications
This compound is of interest in various fields due to its complex structure. In chemistry, it could serve as a model compound for studying synthetic methodologies. In biology and medicine, its derivatives might be evaluated for pharmacological activity, potentially leading to the development of new therapeutics. In industry, it could find applications in materials science or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which such a compound exerts its effects would likely involve interaction with specific molecular targets such as enzymes or receptors. The exact pathways would depend on the biological context but could include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds:
Indole-3-carboxylates
2-chlorophenyl derivatives
Tetrahydro-1H-indole derivatives
Uniqueness: What sets this compound apart is the specific combination of its functional groups and ring systems, which might confer unique biological activity or chemical reactivity compared to its peers.
Properties
IUPAC Name |
cyclohexylmethyl 6-(2-chlorophenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO3/c1-14-21-19(11-16(12-20(21)26)17-9-5-6-10-18(17)24)25-22(14)23(27)28-13-15-7-3-2-4-8-15/h5-6,9-10,15-16,25H,2-4,7-8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFRAOYJHRDACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CC(C2)C3=CC=CC=C3Cl)C(=O)OCC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















